N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-prop-2-enylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O.C2H2O4/c1-4-7-21-20(25)13-23-8-5-17(6-9-23)12-24-14-22-18-10-15(2)16(3)11-19(18)24;3-1(4)2(5)6/h4,10-11,14,17H,1,5-9,12-13H2,2-3H3,(H,21,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOTZOUIXSMYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that the compound contains an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
The presence of the imidazole ring suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of activities associated with imidazole derivatives, it is likely that this compound could interact with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
The presence of the imidazole ring, which is known to be highly soluble in water and other polar solvents, suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with imidazole derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.
Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to change as new research findings emerge.
Biological Activity
N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a compound that has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, alongside relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- N-allyl group : Provides unique reactivity and potential interaction sites.
- 5,6-dimethyl-1H-benzo[d]imidazole : Known for biological activity, particularly in cancer treatment.
- Piperidine moiety : Often associated with various pharmacological effects.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2g | Staphylococcus aureus, Escherichia coli | 8 μg/mL |
| Compound 2g | Streptococcus faecalis | 4 μg/mL |
| Compound 2g | Methicillin-resistant Staphylococcus aureus | 4 μg/mL |
These results indicate that modifications in the benzimidazole structure can enhance antibacterial activity significantly .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, the compound exhibited substantial inhibitory effects on the MDA-MB-231 breast cancer cell line. The following table summarizes the findings:
The results suggest that the benzimidazole moiety is crucial for the observed antiproliferative effects.
Antifungal Activity
Antifungal assays have also been conducted to evaluate the efficacy of this compound. The compound demonstrated moderate activity against common fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 64 |
These findings indicate a promising antifungal profile, particularly when compared to standard antifungal agents .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to N-allyl derivatives:
- Study on Antimicrobial Efficacy : Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against S. aureus and E. coli, finding that specific substitutions significantly enhanced efficacy .
- Antiproliferative Research : A study focusing on benzimidazole derivatives revealed that structural modifications could lead to improved anticancer properties, suggesting a mechanism involving apoptosis induction in cancer cells .
- Fungal Resistance Studies : Research indicated that modifications in benzimidazole structures could help overcome resistance mechanisms in fungi, making them viable candidates for further development .
Scientific Research Applications
Antimicrobial Activity
The compound's structure suggests it may exhibit antimicrobial properties, similar to other benzimidazole derivatives. Research has shown that imidazole-containing compounds often demonstrate significant antibacterial activity against various pathogens. For instance, studies have evaluated the efficacy of related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating that modifications in the imidazole ring can enhance antibacterial potency .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 1a | S. aureus | 15 | Jain et al. |
| Compound 4h | E. coli | 18 | Brahmbhatt et al. |
| Compound X | B. subtilis | 16 | Parab et al. |
Anticancer Activity
N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has been investigated for its anticancer properties. Similar compounds have shown promising results against various cancer cell lines using assays such as MTT to measure cytotoxicity.
Case Study: Antitumor Potential
In a study evaluating the cytotoxic effects of related imidazole derivatives on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver), several compounds demonstrated significant inhibitory concentrations (IC50 values). For example, compound 20g exhibited an IC50 value of 15.67 µM against C6 cells, indicating strong anticancer potential .
Table 2: Cytotoxicity of Selected Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 20a | C6 | 27.0 ± 1.41 |
| 20g | HepG2 | 58.33 ± 2.89 |
| Compound Y | A549 | 24.2 ± 0.32 |
Comparison with Similar Compounds
Structural Features and Modifications
The target compound shares a 5,6-dimethylbenzimidazole motif with several analogs, a substitution pattern known to enhance binding interactions in biological systems. Key structural comparisons include:
Key Observations :
- 5,6-Dimethyl Substitution: Compounds 7l and the target share this feature, which may improve hydrophobic interactions with biological targets compared to non-methylated analogs like 6o .
- Triazole vs. Piperidine Linkers : Compounds 6o, 7l, and 6p incorporate a triazole ring, whereas the target compound uses a piperidine-methyl group. Triazole-containing derivatives exhibit strong QSI activity, suggesting that the piperidine linker in the target may alter binding kinetics or selectivity .
- Oxalate Salt : The oxalate counterion in the target compound could enhance aqueous solubility compared to freebase forms of related molecules .
Molecular Docking Insights
Docking studies for compound 6p reveal interactions with the LasR receptor (PDB ID: 2UV0), a key regulator of virulence in P. aeruginosa. The 5,6-dimethyl group in the target compound may similarly engage hydrophobic pockets in LasR, though its piperidine linker and allyl chain could modulate binding affinity compared to triazole-containing analogs .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, alkylation, and oxalate salt formation. For example:
- Step 1 : Prepare the benzoimidazole-piperidine core via alkylation of 5,6-dimethyl-1H-benzimidazole with a piperidinylmethyl halide under basic conditions (e.g., KCO in DMF) .
- Step 2 : Introduce the allyl-acetamide moiety via a coupling reaction (e.g., using EDCI/HOBt in DCM) .
- Step 3 : Form the oxalate salt by treating the free base with oxalic acid in a polar solvent (e.g., ethanol) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm the presence of the allyl group (δ ~5–6 ppm for vinyl protons) and piperidine/benzimidazole moieties .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks matching the exact mass of the oxalate salt .
- Elemental analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Approach :
- Molecular docking : Predict binding affinity to target proteins (e.g., histamine receptors) using software like AutoDock Vina. The benzimidazole and piperidine groups are critical for hydrogen bonding and hydrophobic interactions .
- QSAR modeling : Correlate substituent variations (e.g., methyl groups on benzimidazole) with activity data to prioritize synthetic targets .
- Validation : Compare computational predictions with in vitro assays (e.g., IC values for enzyme inhibition) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : If one study reports potent antimicrobial activity while another shows no effect:
- Replication : Ensure identical synthetic routes (e.g., confirm oxalate salt vs. free base forms) and assay conditions (e.g., pH, solvent) .
- Control experiments : Test intermediates (e.g., free piperidine or benzimidazole derivatives) to rule out off-target effects .
- Data normalization : Use standardized positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. How can structural modifications enhance selectivity for a target receptor?
- Targeted modifications :
- Benzimidazole substituents : Introducing electron-withdrawing groups (e.g., Cl) at the 5/6 positions may improve binding to histamine H receptors .
- Piperidine methylation : N-methylation reduces basicity, potentially minimizing off-target interactions with cationic-binding proteins .
- Experimental validation : Radioligand binding assays (e.g., H-mepyramine for H receptor affinity) and functional assays (e.g., cAMP modulation) .
Methodological Challenges
Q. What are the pitfalls in scaling up synthesis for in vivo studies?
- Key issues :
- Low yield in alkylation steps : Optimize solvent (switch from DMF to acetonitrile) and use phase-transfer catalysts (e.g., TBAB) .
- Oxalate salt hygroscopicity : Store under inert atmosphere (N) with desiccants to prevent hydration .
- Process control : Implement in-line FTIR to monitor reaction progress and avoid byproducts (e.g., over-alkylation) .
Q. How can metabolite identification inform toxicity studies?
- Workflow :
- In vitro incubation : Use liver microsomes (e.g., human CYP450 isoforms) to generate metabolites .
- LC-MS/MS analysis : Identify major metabolites (e.g., oxidative dealkylation products) and assess their stability .
- Toxicity prediction : Compare metabolite structures with known toxicophores (e.g., reactive quinones) using databases like TOXNET .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
